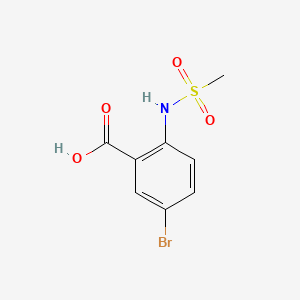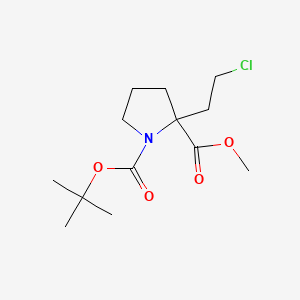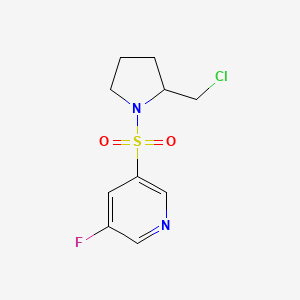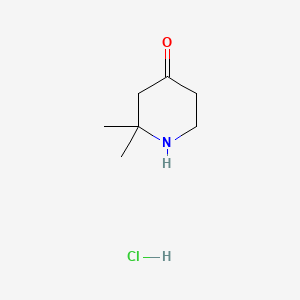
5-Bromo-2-(methylsulfonamido)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(methylsulfonamido)benzoic Acid (CAS# 1225713-29-0) is used as a reactant in the preparation of pyrazolo [1,5-a]pyrimidines as antiviral agents . It has a molecular weight of 294.12 and a molecular formula of C8H8BrNO4S .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a bromine atom at the 5th position and a methylsulfonamido group at the 2nd position . The canonical SMILES representation is CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O .Scientific Research Applications
Synthesis and Characterization of Complexes : A study by Jaber, Kyhoiesh, & Jawad (2021) focuses on the synthesis of a complex derived from a related compound, 5-Bromo Thiazolyl Azo. This complex exhibits antifungal and antibacterial activities.
Hypoglycemic Activity : Research on hypoglycemic benzoic acid derivatives, such as Repaglinide, has shown significant activity against type 2 diabetes, as highlighted in a study by Grell et al. (1998).
Na+/H+ Antiporter Inhibitors : Baumgarth, Beier, & Gericke (1997) investigated the use of benzoylguanidines, including derivatives of the compound , as Na+/H+ exchanger inhibitors for the treatment of acute myocardial infarction.
Catalytic Applications in Organic Synthesis : The use of N-bromo sulfonamide reagents in catalyzing certain organic reactions is detailed in a study by Khazaei, Abbasi, & Moosavi‐Zare (2014).
Structural and Functional Studies : Kimura & Hourai (2005) studied a novel acaricide closely related to 5-Bromo-2-(methylsulfonamido)benzoic Acid, revealing its structural orientation and potential functional applications.
Role in Stress Tolerance in Plants : Benzoic acid derivatives, including the one , may play a role in inducing stress tolerance in plants, as suggested by Senaratna et al. (2004).
Chemical Synthesis and Industrial Applications : The synthesis and potential industrial applications of closely related benzoic acid derivatives are covered in research by Zhang et al. (2022).
Antiproliferative Activity Against Cancer Cells : Compounds derived from this chemical have been studied for their antiproliferative activity against cancer cell lines, as shown by Awad et al. (2015).
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the use of related compounds in photodynamic therapy for cancer treatment.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is known that brominated benzoic acid derivatives can participate in various chemical reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide compound in the presence of a palladium catalyst .
Biochemical Pathways
Brominated benzoic acid derivatives are known to participate in various chemical reactions that can affect different biochemical pathways .
Result of Action
Brominated benzoic acid derivatives are known to participate in various chemical reactions that can lead to the formation of new compounds .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that benzoic acid derivatives can influence cell function
Molecular Mechanism
Properties
IUPAC Name |
5-bromo-2-(methanesulfonamido)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDYTWKYXLERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)





